N-(4-iodophenyl)-4-phenoxybenzamide
Description
N-(4-Iodophenyl)-4-phenoxybenzamide is a benzamide derivative characterized by a 4-phenoxybenzamide core substituted with a 4-iodophenyl group at the amide nitrogen. Its structure combines a phenoxybenzamide scaffold—a common motif in drug design due to its metabolic stability and ability to engage in π-π interactions—with an iodophenyl substituent, which may enhance binding affinity through halogen bonding and hydrophobic effects .
The iodine atom at the para position of the phenyl ring likely influences electronic properties and steric bulk, distinguishing it from halogenated analogs.
Properties
Molecular Formula |
C19H14INO2 |
|---|---|
Molecular Weight |
415.2g/mol |
IUPAC Name |
N-(4-iodophenyl)-4-phenoxybenzamide |
InChI |
InChI=1S/C19H14INO2/c20-15-8-10-16(11-9-15)21-19(22)14-6-12-18(13-7-14)23-17-4-2-1-3-5-17/h1-13H,(H,21,22) |
InChI Key |
DSKGHFHLPIVYKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Halogen Substituents: The iodine atom in this compound offers greater polarizability and van der Waals interactions compared to fluorine in N-(4-fluorophenyl)-4-phenoxybenzamide. This may enhance target binding but could reduce solubility .
- Thiazole vs. Benzamide : Replacing the benzamide with a thiazole ring () alters electronic properties and hydrogen-bonding capacity, which may shift biological targets.
Physicochemical Properties
- Thermal Stability : Melting points for related compounds (e.g., 153–157°C for 12j in ) suggest moderate thermal stability, which may correlate with the crystalline packing efficiency influenced by halogen size.
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